1-(5-Iodopyrimidin-4-yl)azetidin-3-ol

Medicinal Chemistry Kinase Inhibitor Design Ligand Efficiency

This compound delivers three functional advantages over generic pyrimidine-azetidine analogs: (1) the 5-iodo substituent provides kinetically distinct, high-yield cross-coupling reactivity that bromo/chloro analogs cannot match; (2) the 3-hydroxyazetidine ring adds conformational constraint and a defined H-bond donor/acceptor profile essential for fragment-based kinase discovery; (3) low molecular weight (277.06 g/mol) and balanced tPSA make it an immediately tractable starting point for lead optimization. Procurement ensures you receive a documented, comparator-differentiated building block—not a generic substitute—backed by verified purity and consistent batch-to-batch performance.

Molecular Formula C7H8IN3O
Molecular Weight 277.06 g/mol
Cat. No. B11844769
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Iodopyrimidin-4-yl)azetidin-3-ol
Molecular FormulaC7H8IN3O
Molecular Weight277.06 g/mol
Structural Identifiers
SMILESC1C(CN1C2=NC=NC=C2I)O
InChIInChI=1S/C7H8IN3O/c8-6-1-9-4-10-7(6)11-2-5(12)3-11/h1,4-5,12H,2-3H2
InChIKeyLIBQEZXWVLLZAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Iodopyrimidin-4-yl)azetidin-3-ol – Structural, Handling, and CAS 1356054-75-5 Profile for Procurement Evaluation


1-(5-Iodopyrimidin-4-yl)azetidin-3-ol (CAS 1356054-75-5) is a synthetic, heterocyclic building block comprising a 5-iodopyrimidine core linked to a 3-hydroxyazetidine ring . With a molecular formula of C7H8IN3O and a molecular weight of 277.06 g/mol, it belongs to the class of azetidine-pyrimidine hybrids that are of significant interest in medicinal chemistry, particularly for kinase-targeted library synthesis [1]. The iodine substituent at the pyrimidine 5-position provides a reactive handle for transition-metal-catalyzed cross-coupling, while the azetidin-3-ol moiety introduces conformational rigidity and a hydrogen-bond donor/acceptor site .

1-(5-Iodopyrimidin-4-yl)azetidin-3-ol – Why Structural Analogs Cannot Be Directly Interchanged


Generic substitution among 5-iodopyrimidine-azetidine analogs is unreliable because even minor structural changes—such as the removal of the 3-OH group or replacement of the azetidine ring with morpholine or azepane—dramatically alter hydrogen-bonding capacity, conformational flexibility, and physicochemical properties including logP and solubility [1]. Furthermore, the iodine atom at the 5-position of the pyrimidine ring provides a kinetically distinct reactivity profile in palladium-catalyzed cross-coupling reactions compared to the corresponding bromo, chloro, or unsubstituted analogs, directly impacting synthetic utility and downstream diversification yields [2]. These differences mean that an analog cannot be assumed to perform equivalently in a medicinal chemistry campaign without explicit re-validation, making a documented, comparator-based selection essential.

1-(5-Iodopyrimidin-4-yl)azetidin-3-ol – Quantitative Differentiation Evidence Against Closest Analogs


Increased Hydrogen-Bond Donor Count vs. Des-hydroxy Analog Enhances Molecular Recognition Potential

The presence of the azetidin-3-ol hydroxyl group increases the hydrogen-bond donor count from 0 (in the des-hydroxy analog 4-(Azetidin-1-yl)-5-iodopyrimidine, CAS 1356054-74-4) to 1, while also raising the topological polar surface area (tPSA) and lowering the calculated logP [1]. These changes are associated with improved solubility and altered permeability profiles, critical parameters for lead optimization [1].

Medicinal Chemistry Kinase Inhibitor Design Ligand Efficiency

Molecular Weight and Heavy Atom Count Differentiation from Morpholine and Azepane Analogs for Fine-Tuning Physicochemical Profiles

The molecular weight of 1-(5-Iodopyrimidin-4-yl)azetidin-3-ol (277.06 g/mol) is intermediate between the smaller morpholine analog (4-(5-iodopyrimidin-4-yl)morpholine, 291.09 g/mol) and the larger azepane analog (1-(5-Iodopyrimidin-4-yl)azepane, 305.12 g/mol) [1]. The target compound offers a distinct combination of ring strain (azetidine) and hydrogen-bonding functionality without the excessive lipophilicity of the six-membered morpholine or seven-membered azepane rings.

Drug Design Physicochemical Properties Fragment-Based Screening

Iodo Substituent Enables Superior Reactivity in Suzuki-Miyaura Cross-Coupling Compared to Bromo- or Chloro-Pyrimidine Analogs

Systematic studies on 5-halopyrimidines demonstrate that the 5-iodo derivatives are significantly more reactive in Suzuki-Miyaura cross-coupling reactions than their 5-bromo or 5-chloro counterparts [1]. This enhanced reactivity translates into higher yields and milder reaction conditions for downstream diversification, a critical advantage for library synthesis. While this is a class-level property of 5-iodopyrimidines, it directly applies to 1-(5-Iodopyrimidin-4-yl)azetidin-3-ol.

Synthetic Chemistry Cross-Coupling C-C Bond Formation

Commercially Available Purity Specification (95%) Establishes a Baseline Quality Criterion for Procurement

The compound is commercially available with a minimum purity specification of 95% (as documented by multiple vendors) . A closely related structural analog, 1-(5-Iodopyrimidin-4-yl)azetidine-2-carboxamide, is offered at different purity grades and at significantly higher cost per gram, suggesting that purity and cost profiles vary markedly within the 5-iodopyrimidine-azetidine series [1].

Analytical Chemistry Quality Control Procurement

1-(5-Iodopyrimidin-4-yl)azetidin-3-ol – Evidence-Backed Application Scenarios for Scientific Procurement


Scaffold for Kinase-Focused Fragment Libraries Requiring a Compact, H-Bond-Capable Core

The combination of a low molecular weight (277.06 g/mol) and a hydrogen-bond donor (azetidin-3-ol) makes this compound an attractive starting point for fragment-based drug discovery targeting kinases, as pyrimidine scaffolds are frequently employed as ATP-competitive hinge binders [1]. The structural differentiation from des-hydroxy and larger-ring analogs supports its selection when a balance of solubility and synthetic tractability is desired.

Synthetic Intermediate for Palladium-Catalyzed Diversification into 5-Aryl/Arylalkynyl Pyrimidine Libraries

The 5-iodo substituent enables efficient Suzuki and Sonogashira cross-coupling reactions, which are central to generating diverse compound collections for structure-activity relationship (SAR) studies. The documented superior reactivity of 5-iodopyrimidines over bromo/chloro analogs supports its choice for high-throughput parallel synthesis [2].

Reference Building Block for Developing Azetidine-Containing CNS-Penetrant Candidates

The azetidine ring imparts conformational constraint and can favorably modulate physicochemical properties such as logP and tPSA for CNS drug discovery. The explicit structural data (tPSA, H-bond donors) provide a defined baseline for computational modeling, distinguishing this compound from flexible-chain or larger-ring analogs [1].

Quote Request

Request a Quote for 1-(5-Iodopyrimidin-4-yl)azetidin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.